Titanium nitrate

Description

Properties

CAS No. |

22465-17-4 |

|---|---|

Molecular Formula |

Ti(NO3)4 N4O12Ti |

Molecular Weight |

295.89 g/mol |

IUPAC Name |

titanium(4+);tetranitrate |

InChI |

InChI=1S/4NO3.Ti/c4*2-1(3)4;/q4*-1;+4 |

InChI Key |

QDZRBIRIPNZRSG-UHFFFAOYSA-N |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ti+4] |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to Titanium (IV) Nitrate: Chemical Formula, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of titanium (IV) nitrate (B79036), a volatile binary transition metal nitrate. It details the chemical formula, molecular structure, and key physicochemical properties of both its anhydrous and hydrated forms. This document includes detailed experimental protocols for the synthesis and characterization of anhydrous titanium (IV) nitrate. Quantitative data is presented in structured tables for ease of reference. Additionally, key reaction pathways are visualized using diagrams to facilitate a deeper understanding of the compound's chemical behavior.

Chemical Formula and Structure

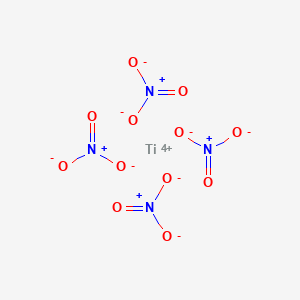

Titanium (IV) nitrate, also known as titanium tetranitrate, is an inorganic compound with the chemical formula Ti(NO₃)₄ .[1][2] It exists in both anhydrous and hydrated forms. The anhydrous form is a colorless, diamagnetic solid that readily sublimes.[2] Hydrated titanium nitrate can be produced by dissolving titanium compounds in nitric acid.[2]

The structure of anhydrous titanium (IV) nitrate has been determined by X-ray crystallography. It crystallizes in the monoclinic system with the space group P2₁/c.[3][4] The molecule exhibits D₂d symmetry, with the central titanium atom coordinated to four bidentate nitrate ligands. This arrangement results in a flattened tetrahedral geometry around the titanium atom.[3]

The nitrate groups in the Ti(NO₃)₄ molecule show two distinct N-O bond distances. The bonds adjacent to the titanium atom have an average length of 1.292 Å, while the terminal N-O bonds are shorter, with an average length of 1.185 Å.[3]

Physicochemical and Crystallographic Data

A summary of the key quantitative data for anhydrous titanium (IV) nitrate is presented in the table below for easy comparison and reference.

| Property | Value | Reference |

| Chemical Formula | Ti(NO₃)₄ | [1][2] |

| Molar Mass | 295.8866 g/mol | [2] |

| Appearance | Colorless, volatile solid | [2] |

| Melting Point | 58 °C | [2] |

| Crystal System | Monoclinic | [2][3] |

| Space Group | P2₁/c | [2][3] |

| Lattice Constants | a = 7.80 Å, b = 13.57 Å, c = 10.34 Å, β = 125.0° | [2][3] |

| Coordination Geometry | Flattened tetrahedral | [2] |

| N-O Bond Distance (coordinated) | 1.292 Å | [3] |

| N-O Bond Distance (terminal) | 1.185 Å | [3] |

| Infrared Absorption (N-O mode) | 1635 cm⁻¹ | [2] |

Experimental Protocols

Synthesis of Anhydrous Titanium (IV) Nitrate

The primary method for the synthesis of anhydrous titanium (IV) nitrate involves the nitration of titanium tetrachloride (TiCl₄) with dinitrogen pentoxide (N₂O₅).[1][2]

Reaction:

TiCl₄ + 4 N₂O₅ → Ti(NO₃)₄ + 4 ClNO₂

Detailed Protocol:

-

Preparation of Reactants:

-

Titanium tetrachloride (TiCl₄) should be freshly distilled to remove impurities.

-

Dinitrogen pentoxide (N₂O₅) can be prepared by the dehydration of nitric acid with phosphorus pentoxide. Extreme caution should be exercised as N₂O₅ is a powerful oxidizer and is explosive.

-

-

Reaction Setup:

-

The reaction must be carried out under anhydrous conditions in a dry glass apparatus, preferably under an inert atmosphere (e.g., dry nitrogen or argon).

-

A solution of dinitrogen pentoxide in a suitable anhydrous solvent, such as carbon tetrachloride, is prepared in a reaction vessel equipped with a magnetic stirrer and a dropping funnel. The vessel should be cooled in an ice-salt bath.

-

-

Reaction Procedure:

-

A solution of titanium tetrachloride in the same anhydrous solvent is added dropwise from the dropping funnel to the cooled and stirred solution of dinitrogen pentoxide.

-

The reaction is exothermic and the addition rate should be controlled to maintain the temperature of the reaction mixture below 10 °C.

-

After the addition is complete, the reaction mixture is stirred for several hours at low temperature to ensure complete reaction.

-

-

Isolation and Purification:

-

The solvent and the volatile byproduct, nitryl chloride (ClNO₂), are removed under vacuum at low temperature.

-

The resulting solid, anhydrous titanium (IV) nitrate, can be purified by vacuum sublimation.

-

Characterization of Titanium (IV) Nitrate

Infrared (IR) Spectroscopy:

-

Methodology: A small sample of the synthesized titanium (IV) nitrate is prepared as a Nujol mull or in a suitable non-polar solvent and its infrared spectrum is recorded using an FTIR spectrometer.

-

Expected Results: The IR spectrum is expected to show a strong absorption band around 1635 cm⁻¹, which is characteristic of the N-O vibrational mode in the bidentate nitrate ligands.[2]

X-ray Crystallography:

-

Methodology: Single crystals of anhydrous titanium (IV) nitrate suitable for X-ray diffraction can be grown by slow sublimation. The crystal structure is then determined using a single-crystal X-ray diffractometer.

-

Expected Results: The crystallographic data should be consistent with a monoclinic crystal system, space group P2₁/c, and the lattice parameters provided in the data table above. The analysis will confirm the molecular structure with a central titanium atom coordinated to four bidentate nitrate groups.[3]

Reaction Pathways and Visualizations

Synthesis of Anhydrous Titanium (IV) Nitrate

The synthesis of anhydrous titanium (IV) nitrate proceeds through the reaction of titanium tetrachloride with an excess of dinitrogen pentoxide.

Thermal Decomposition of Titanium (IV) Nitrate

Upon heating, anhydrous titanium (IV) nitrate decomposes to form titanium dioxide and nitrogen dioxide.[1]

References

- 1. This compound - Sciencemadness Wiki [sciencemadness.org]

- 2. Titanium(IV) nitrate - Wikipedia [en.wikipedia.org]

- 3. The crystal structures of anhydrous nitrates and their complexes. Part III. Titanium(IV) nitrate - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 4. Crystallography Open Database: Search results [qiserver.ugr.es]

A Comprehensive Technical Guide to the Physical and Chemical Properties of Titanium Nitrate and Related Compounds

This technical guide provides an in-depth analysis of the physical and chemical properties of titanium nitrate (B79036), with a clear distinction between the inorganic salt, Titanium(IV) Nitrate, and the highly stable ceramic material, Titanium Nitride. This document is intended for researchers, scientists, and professionals in drug development who are interested in the characteristics and potential applications of titanium-based compounds.

Titanium(IV) Nitrate: The Inorganic Salt

Titanium(IV) nitrate, with the chemical formula Ti(NO₃)₄, is a volatile, colorless, and diamagnetic solid.[1] It is a notable example of a binary transition metal nitrate due to its volatility.[1] This compound is highly reactive and hygroscopic.[1]

Physical and Chemical Properties

The quantitative properties of Titanium(IV) Nitrate are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | Ti(NO₃)₄ | [1] |

| Molar Mass | 295.8866 g/mol | [1] |

| Appearance | White volatile solid | [1] |

| Density | 2.192 g/cm³ | [1] |

| Melting Point | 58 °C (331 K) | [1] |

| Boiling Point | Decomposes | [1] |

| Solubility in Water | Reacts | [1] |

| Solubility in other solvents | Soluble in SiCl₄ and CCl₄ | [1] |

| Crystal Structure | Monoclinic | [1] |

| Space Group | P2₁/c | [1] |

| Coordination Geometry | 8 | [1] |

Reactivity and Stability

Titanium(IV) nitrate is a highly reactive and hygroscopic compound that converts to ill-defined hydrates upon exposure to moisture.[1] The anhydrous form is reactive towards hydrocarbons.[1] Thermally, it decomposes to form titanium dioxide (TiO₂).[1]

Experimental Protocol: Synthesis of Titanium(IV) Nitrate

The synthesis of anhydrous Titanium(IV) nitrate is typically achieved through the nitration of titanium tetrachloride (TiCl₄).[1]

Objective: To synthesize anhydrous Titanium(IV) Nitrate.

Materials:

-

Titanium tetrachloride (TiCl₄)

-

Dinitrogen pentoxide (N₂O₅) or Chlorine nitrate (ClNO₃)

-

Anhydrous, non-polar solvent (e.g., carbon tetrachloride)

-

Reaction vessel equipped with a stirring mechanism and an inert atmosphere inlet (e.g., Schlenk line)

-

Filtration apparatus

Procedure:

-

Ensure all glassware is rigorously dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of TiCl₄ and the product.

-

Dissolve Titanium tetrachloride (TiCl₄) in a suitable anhydrous, non-polar solvent within the reaction vessel.

-

Cool the solution to a low temperature (e.g., using an ice bath or cryostat) to control the reaction rate.

-

Slowly add a stoichiometric amount of the nitrating agent (dinitrogen pentoxide or chlorine nitrate) to the cooled TiCl₄ solution with constant stirring. The reaction is as follows: TiCl₄ + 4 N₂O₅ → Ti(NO₃)₄ + 4 ClNO₂[1]

-

Allow the reaction to proceed for a specified time until the formation of the solid product is complete.

-

Isolate the solid Ti(NO₃)₄ product by filtration under an inert atmosphere.

-

Wash the product with a small amount of cold, anhydrous solvent to remove any unreacted starting materials or byproducts.

-

Dry the final product under a vacuum to remove any residual solvent. The resulting product is a white, volatile solid.[1]

Titanium Nitride: The Ceramic Material

Titanium Nitride (TiN) is an extremely hard, biocompatible, and chemically stable ceramic material.[2][3] It is often used as a coating on medical implants, cutting tools, and in microelectronics due to its excellent wear resistance, corrosion resistance, and gold-like appearance.[3][4][5]

Physical and Chemical Properties

The key properties of Titanium Nitride are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | TiN | [2] |

| Molar Mass | 61.874 g/mol | [2] |

| Appearance | Brown powder, gold-colored coating | [2] |

| Density | 5.21 - 5.24 g/cm³ | [2][3][5] |

| Melting Point | 2,930 - 2,950 °C | [2][5][6] |

| Hardness (Vickers) | 1800–2500 HV | [2][3] |

| Modulus of Elasticity | 550±50 GPa | [2] |

| Thermal Conductivity | 29 - 30 W/(m·K) | [2][3] |

| Thermal Expansion Coefficient | 9.35 × 10⁻⁶ K⁻¹ | [2] |

| Electrical Resistivity | 25 µΩ·cm | [6] |

| Solubility in water | Insoluble | [2] |

| Solubility in other solvents | Soluble in boiling aqua regia | [5] |

| Crystal Structure | Face-centered cubic (NaCl-type) | [2][6] |

Chemical Stability and Biocompatibility

Titanium Nitride exhibits high chemical stability and is resistant to attack by most acids at room temperature, although it can be slowly attacked by hot, concentrated acid solutions.[2][5] It begins to oxidize in air at approximately 800°C.[2] TiN is considered non-toxic and biocompatible, meeting FDA guidelines for use in medical and surgical devices, including implants.[6][7] Its biocompatibility makes it suitable for coating medical instruments and implants to improve their wear resistance and reduce corrosion in the physiological environment.[3]

Experimental Protocols: Synthesis and Characterization of TiN

Titanium Nitride can be synthesized via several methods, each offering different advantages in terms of film quality, deposition temperature, and cost.[8]

A. Synthesis Methods Overview:

-

Physical Vapor Deposition (PVD): This is a common method for creating thin TiN coatings. It involves the bombardment of a solid titanium target with high-energy ions in a vacuum chamber containing nitrogen gas. The sputtered titanium atoms react with nitrogen and deposit onto a substrate as a thin TiN film.

-

Chemical Vapor Deposition (CVD): This method involves the chemical reaction of volatile precursors at elevated temperatures. A typical process uses titanium tetrachloride (TiCl₄), nitrogen (N₂), and hydrogen (H₂) as reactants. The substrate is heated, and the gases react at the surface to form a TiN coating.[9]

-

Sol-Gel Method: This technique involves the creation of a sol (a colloidal solution of solid particles) that is then gelled to form a network. For TiN synthesis, a titanium alkoxide precursor is often used with urea (B33335) as a nitrogen source. The resulting gel is then heat-treated to form TiN.[8]

-

Hydrothermal/Solvothermal Synthesis: These methods involve chemical reactions in aqueous or organic solvents, respectively, under high temperature and pressure to produce TiN nanomaterials.[9]

B. Characterization Methods: The structure, composition, and morphology of synthesized TiN are typically characterized using a suite of analytical techniques:

-

X-ray Diffraction (XRD): Used to determine the crystal structure and phase composition of the material. Grazing Incidence XRD (GIXRD) is particularly useful for analyzing thin films.[4][10]

-

Scanning Electron Microscopy (SEM): Provides high-resolution images of the surface morphology and microstructure.[10]

-

Transmission Electron Microscopy (TEM): Used to observe the size, shape, and internal structure of nanoparticles.[8][11]

-

Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM or TEM, EDX is used for elemental analysis to confirm the presence and ratio of titanium and nitrogen.[10]

-

X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique used to determine the chemical states and elemental composition of the material's surface.[8]

Experimental Workflow for TiN Nanoparticle Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of titanium nitride nanoparticles.

Caption: Workflow for TiN nanoparticle synthesis and characterization.

Applications in Drug Development and Medicine

While Titanium(IV) nitrate's high reactivity limits its direct biomedical applications, titanium compounds, particularly titanium nitride and titanium dioxide (TiO₂), are of significant interest to the medical and drug development fields.

-

Medical Implants and Devices: The hardness, corrosion resistance, and biocompatibility of TiN make it an ideal coating for medical implants (e.g., hip replacements, dental implants) and surgical tools to enhance their longevity and performance.[3][7]

-

Photothermal Therapy (PTT): Plasmonic titanium nitride nanoparticles have shown high potential for photothermal anticancer and antibacterial therapies.[12] These nanoparticles can efficiently convert near-infrared (NIR) light into heat, enabling the targeted destruction of cancer cells or bacteria.[12]

-

Drug Delivery: Titanium dioxide (TiO₂) nanoparticles have been investigated as carriers for drug delivery.[13] Their surface can be functionalized to attach drug molecules, and their properties can enhance selective accumulation in diseased tissues.[13]

Nitrate Signaling Pathways

The query for signaling pathways related to "titanium nitrate" did not yield results for the compound itself. The available scientific literature on nitrate signaling focuses on the nitrate ion (NO₃⁻) as a crucial signaling molecule in plants, such as Arabidopsis thaliana.[14] This pathway is fundamental to how plants sense and respond to nitrogen availability in the soil, which in turn regulates their growth and development.[14]

The key component in this pathway is the NRT1.1 "transceptor," a protein that both transports nitrate and acts as a sensor.[14][15] When NRT1.1 senses nitrate, it initiates a downstream signaling cascade that involves second messengers like calcium (Ca²⁺) and subsequent changes in gene expression related to nitrate transport and assimilation.[14][15]

The diagram below outlines this plant-based nitrate signaling pathway.

Caption: Simplified diagram of the NRT1.1-mediated nitrate signaling pathway in plants.

References

- 1. Titanium(IV) nitrate - Wikipedia [en.wikipedia.org]

- 2. Titanium nitride - Wikipedia [en.wikipedia.org]

- 3. Properties and Applications of Titanium Nitride丨TiN - Harbor Semiconductor [nanofab.com.cn]

- 4. torontech.com [torontech.com]

- 5. TITANIUM NITRIDE | 25583-20-4 [chemicalbook.com]

- 6. tomoevalveusa.com [tomoevalveusa.com]

- 7. Titanium Nitride Overview: Properties, Production, and Uses [sputtertargets.net]

- 8. Synthesis and Characterization of Titanium Nitride–Carbon Composites and Their Use in Lithium-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Titanium nitride (TiN) as a promising alternative to plasmonic metals: a comprehensive review of synthesis and applications - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00965C [pubs.rsc.org]

- 10. archive.sciendo.com [archive.sciendo.com]

- 11. Synthesis and characterisation of titanium nitride based nanoparticles - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Scientists demonstrate the effect of titanium nitride nanoparticles on anticancer and antibacterial therapy – Regional Centre of Advanced Technologies and Materials [rcptm.com]

- 13. Titanium Dioxide Nanoparticles: Prospects and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nitrate Signaling, Functions, and Regulation of Root System Architecture: Insights from Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nitrate signaling and early responses in Arabidopsis roots - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Anhydrous Titanium Nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and handling of anhydrous titanium nitrate (B79036), a highly reactive and volatile inorganic compound. The information is compiled from various scientific sources to assist researchers in its safe and effective preparation and use.

Introduction

Anhydrous titanium nitrate, with the chemical formula Ti(NO₃)₄, is a unique volatile binary transition metal nitrate.[1] It exists as a colorless, diamagnetic solid that readily sublimes.[1] Its high reactivity and powerful oxidizing nature make it a compound of interest in various chemical syntheses, although its instability and hygroscopic nature present significant handling challenges.[1][2] This guide focuses on the primary method for its synthesis, which involves the nitration of titanium(IV) chloride with dinitrogen pentoxide.

Synthesis of Anhydrous this compound

The most established method for the synthesis of anhydrous this compound is the reaction of titanium(IV) chloride (TiCl₄) with dinitrogen pentoxide (N₂O₅).[1][2] It is crucial to note that hydrated this compound, which can be formed by dissolving titanium metal or its compounds in nitric acid, cannot be dehydrated to the anhydrous form as it readily decomposes upon heating.[2]

Core Reaction

The fundamental chemical equation for the synthesis is:

TiCl₄ + 4 N₂O₅ → Ti(NO₃)₄ + 4 ClNO₂[2]

This reaction is typically carried out in a non-polar solvent, as anhydrous this compound is soluble in solvents like carbon tetrachloride.[1][2]

Experimental Protocol

A detailed experimental protocol for the synthesis of anhydrous this compound requires careful handling of air- and moisture-sensitive reagents. The following procedure is a synthesized protocol based on available literature. All manipulations should be performed using Schlenk line techniques under an inert atmosphere (e.g., dry nitrogen or argon).

2.2.1. Preparation of Dinitrogen Pentoxide (N₂O₅)

Dinitrogen pentoxide is a powerful nitrating agent and must be prepared fresh or purified before use. A common laboratory synthesis involves the dehydration of nitric acid (HNO₃) with phosphorus pentoxide (P₄O₁₀).

-

Reaction: P₄O₁₀ + 12 HNO₃ → 4 H₃PO₄ + 6 N₂O₅

-

Procedure: In a flamed-dried Schlenk flask equipped with a magnetic stir bar, place phosphorus pentoxide. Cool the flask in an ice bath and slowly add fuming nitric acid dropwise with vigorous stirring. The dinitrogen pentoxide can be isolated by sublimation.

2.2.2. Synthesis of Anhydrous this compound

-

Apparatus: A multi-necked, flame-dried Schlenk flask equipped with a magnetic stir bar, a dropping funnel, and a condenser connected to a bubbler is required.

-

Procedure:

-

Under a positive pressure of inert gas, charge the Schlenk flask with a solution of freshly distilled titanium(IV) chloride in a dry, non-polar solvent (e.g., carbon tetrachloride).

-

Cool the reaction mixture to a low temperature (e.g., -78 °C using a dry ice/acetone bath).

-

In a separate Schlenk flask, prepare a solution of dinitrogen pentoxide in the same dry, non-polar solvent.

-

Transfer the dinitrogen pentoxide solution to the dropping funnel.

-

Add the dinitrogen pentoxide solution dropwise to the stirred titanium(IV) chloride solution over an extended period. The reaction is exothermic and the temperature should be carefully controlled.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

The product, anhydrous this compound, will precipitate as a white solid.

-

2.2.3. Purification

Anhydrous this compound is volatile and can be purified by sublimation under vacuum.

-

Procedure:

-

Remove the solvent from the reaction mixture under reduced pressure.

-

Gently heat the remaining solid under high vacuum. The anhydrous this compound will sublime and can be collected on a cold finger or in a cooler part of the apparatus.

-

Logical Relationship of Synthesis Steps

Caption: Workflow for the synthesis of anhydrous this compound.

Quantitative Data

Due to the challenges in handling anhydrous this compound, detailed quantitative data in the literature is scarce. The following table summarizes the available information.

| Parameter | Value | Reference |

| Molar Mass | 295.88 g/mol | [1] |

| Melting Point | 58.5 °C | [2] |

| Appearance | Colorless, volatile solid | [1][2] |

| Solubility (non-polar) | Soluble in CCl₄ | [1][2] |

| Infrared Absorption (N-O) | Strong peak at 1635 cm⁻¹ | [1] |

Experimental Workflow Diagram

The following diagram illustrates the key steps and considerations in the experimental setup for the synthesis of anhydrous this compound.

Caption: Key stages in the experimental workflow for synthesis.

Hazards and Safety Precautions

Anhydrous this compound is a powerful oxidizer and is highly reactive.[2] It is also hygroscopic and reacts with water.[1] Therefore, strict safety precautions must be followed.

-

Handling: All manipulations must be carried out in a well-ventilated fume hood or a glovebox under an inert atmosphere. Use appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store anhydrous this compound in a tightly sealed container under an inert atmosphere in a cool, dry place away from combustible materials.

-

Reactivity: Avoid contact with organic materials, as it can react violently.[2] It is also sensitive to moisture and will decompose.

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Small amounts can be carefully decomposed by slow addition to a large volume of water, followed by neutralization.

Signaling Pathway (Reaction Mechanism)

The reaction between titanium(IV) chloride and dinitrogen pentoxide is a ligand exchange reaction. The chloride ligands on the titanium center are replaced by nitrate ligands from dinitrogen pentoxide.

Caption: Simplified reaction pathway for the formation of Ti(NO₃)₄.

Conclusion

The synthesis of anhydrous this compound is a challenging yet important procedure for accessing a highly reactive nitrating and oxidizing agent. The primary route via the reaction of titanium(IV) chloride and dinitrogen pentoxide requires stringent anhydrous and inert atmosphere techniques. This guide provides a foundational understanding of the synthesis, handling, and properties of this compound to aid researchers in their scientific endeavors. Further research to develop alternative, safer, and more scalable synthetic routes would be a valuable contribution to the field.

References

A Comprehensive Technical Guide to the Preparation of Hydrated Titanium Nitrate Solutions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the primary methods for preparing hydrated titanium nitrate (B79036) solutions. The information is curated for professionals in research, scientific, and drug development fields, with a focus on experimental protocols, quantitative data, and clear visualizations of the synthetic pathways.

Introduction to Hydrated Titanium Nitrate

Hydrated this compound, often existing as titanyl nitrate, TiO(NO₃)₂, in aqueous solutions, is a valuable precursor in the synthesis of various titanium-based materials, including catalysts, advanced ceramics, and functional coatings. Its aqueous nature makes it particularly suitable for sol-gel processes and other solution-based synthetic routes. The titanium(IV) ion (Ti⁴⁺) is highly prone to hydrolysis in aqueous environments, leading to the formation of various hydrolyzed species and oxo-clusters. The presence of nitrate ions in the solution can influence the stability and reactivity of these titanium species. Understanding and controlling the preparation of hydrated this compound solutions is therefore crucial for the reproducible synthesis of high-quality titanium-containing materials.

Core Preparation Methodologies

There are three principal methods for the preparation of hydrated this compound solutions, each with its own set of advantages and challenges.

From Titanium Tetrachloride (TiCl₄)

This method involves the reaction of titanium tetrachloride, a volatile and highly reactive liquid, with a nitrating agent, typically nitric acid. The reaction is vigorous and requires careful control of the reaction conditions to manage the exothermic nature and the evolution of corrosive gases. A key advantage of this method is the high reactivity of the precursor, which can lead to a more complete reaction. A significant challenge is the potential for chloride contamination in the final product.

Experimental Protocol:

A patented method describes the preparation of low-chloride aqueous solutions of titanyl nitrate.[1]

-

Reaction Setup: A reaction vessel made of an inert material (e.g., glass or enamel-coated metal) equipped with inlet and outlet ports, a gas extraction system, and a stirring mechanism is required.[1]

-

Reactants:

-

Titanium tetrachloride (TiCl₄) or an aqueous solution of titanyl chloride (TiOCl₂). The use of titanyl chloride is often preferred due to its easier handling.[1]

-

Fuming nitric acid (HNO₃).[1]

-

(Optional) Hydrogen peroxide (H₂O₂) (20-70% by weight) to facilitate the oxidation of chloride to chlorine gas.[1]

-

-

Procedure:

-

Introduce the titanium precursor (e.g., an approximately 60% by weight aqueous solution of titanyl chloride) into the reaction vessel.[1]

-

Slowly add fuming nitric acid to the vessel over a period of several hours while stirring. For example, 34 kg of fuming nitric acid can be added over 6 hours.[1]

-

If using hydrogen peroxide, meter it in portions after the nitric acid addition, ensuring the temperature does not exceed 40°C. For instance, 9.4 kg of 30% by weight H₂O₂ can be added over 6 hours.[1]

-

Continuously extract the chlorine and nitrous gases formed during the reaction.[1]

-

Allow the reaction to proceed for an extended period (e.g., 12 hours) until the solution maintains a constant color, indicating the completion of the reaction.[1]

-

-

Product: The resulting product is an aqueous solution of titanyl nitrate. The described procedure can yield a solution with a titanium dioxide equivalent content of 15% by weight and a residual chloride content of less than 200 ppm.[1]

Reaction Stoichiometry:

The reaction of titanium tetrachloride with nitric acid can be represented by the following equation:

TiCl₄ + 4 HNO₃ → TiO(NO₃)₂ + 2 Cl₂ + N₂O₃ + 2 H₂O[1]

When hydrogen peroxide is used, the reaction is:

TiCl₄ + 2 HNO₃ + 2 H₂O₂ → TiO(NO₃)₂ + 2 Cl₂ + 3 H₂O[1]

Quantitative Data Summary:

| Parameter | Value | Reference |

| Ti Precursor Concentration | ~60% by weight (for TiOCl₂) | [1] |

| Nitric Acid | Fuming | [1] |

| Hydrogen Peroxide | 30% by weight | [1] |

| Reaction Temperature | < 40°C | [1] |

| Nitric Acid Addition Time | 6 hours | [1] |

| H₂O₂ Addition Time | 6 hours | [1] |

| Post-reaction Time | 12 hours | [1] |

| Final TiO₂ Content | ~15% by weight | [1] |

| Residual Chloride | < 200 ppm | [1] |

Workflow Diagram:

From Titanium Dioxide (TiO₂)

The dissolution of titanium dioxide in nitric acid is another common method for preparing hydrated this compound solutions. This method is advantageous as it starts from a stable, solid precursor. However, TiO₂ is chemically inert, and its dissolution often requires harsh conditions, such as high temperatures and concentrated acids.

Experimental Protocol:

-

Reactants:

-

Titanium dioxide (TiO₂) powder.

-

Concentrated nitric acid (HNO₃) (e.g., 68%).[2]

-

-

Procedure:

-

The dissolution of TiO₂ in nitric acid is generally slow and may require heating. Some sources suggest using boiling concentrated nitric acid.[3]

-

The stoichiometric ratio of TiO₂ to HNO₃ is 1:4.[2]

-

For a complete reaction, a mixture of concentrated nitric acid and sulfuric acid, along with microwave-assisted digestion at elevated temperatures (e.g., 210°C), can be employed to achieve high recovery of titanium in solution.[4]

-

-

Product: The resulting solution contains hydrated titanium(IV) nitrate, which can be represented as Ti(NO₃)₄·xH₂O.[2]

Reaction Stoichiometry:

The overall reaction can be written as:

TiO₂ + 4 HNO₃ → Ti(NO₃)₄ + 2 H₂O[2]

Quantitative Data Summary:

| Parameter | Value | Reference |

| TiO₂ to HNO₃ Molar Ratio | 1:4 | [2] |

| Nitric Acid Concentration | Concentrated (68%) | [2] |

| Reaction Condition | Hot/Boiling | [3] |

| Microwave Digestion Temp. | 210°C (with H₂SO₄) | [4] |

Reaction Pathway Diagram:

From Titanium Hydroxide (B78521) (Ti(OH)₄)

Freshly precipitated titanium hydroxide is more reactive than calcined TiO₂ and can be dissolved in nitric acid under milder conditions. This method allows for the preparation of a purer solution as impurities can be removed during the precipitation and washing of the hydroxide.

Experimental Protocol:

-

Preparation of Titanium Hydroxide:

-

Precipitate titanium hydroxide from a solution of a titanium salt (e.g., titanyl sulfate, TiOSO₄) by adding a base such as ammonia.

-

Filter and thoroughly wash the precipitate to remove residual salts.

-

-

Dissolution in Nitric Acid:

-

Immediately dissolve the freshly prepared and washed titanium hydroxide in fuming nitric acid. It is crucial to use the hydroxide promptly as it "ages" and becomes less soluble upon standing.

-

The solution can then be evaporated to dryness to obtain the hydrated this compound solid.

-

Logical Relationship Diagram:

Characterization of Hydrated this compound Solutions

The speciation of titanium(IV) in acidic aqueous solutions is complex. UV-visible spectroscopy is a useful tool to characterize these solutions. In nitric acid, an intense absorption in the UV region is observed. A strong band between 180 and 220 nm is attributed to nitrate ions, while a broader band in the 220-350 nm range is associated with the presence of titanium(IV) species. The shape and position of this band can provide insights into the formation of different hydrolyzed and potentially polynuclear titanium oxo-clusters in the solution.[5]

Safety Considerations

-

Titanium tetrachloride (TiCl₄) is highly corrosive and reacts violently with water, releasing toxic and corrosive hydrogen chloride gas. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

-

Concentrated and fuming nitric acid are strong oxidizing agents and are extremely corrosive. Handle with extreme care in a fume hood and wear appropriate PPE.

-

The reactions described can be exothermic and may produce toxic gases . Ensure adequate cooling and ventilation.

This guide provides a foundational understanding of the key methods for preparing hydrated this compound solutions. For specific applications, further optimization of the reaction parameters may be necessary to achieve the desired concentration, purity, and speciation of the final solution.

References

- 1. EP0507165B1 - Process for the preparation of titanyl nitrate solutions low in chlorides - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Accurate quantification of tio2 nanoparticles collected on air filters using a microwave-assisted acid digestion method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New insights for titanium(iv) speciation in acidic media based on UV-visible and 31P NMR spectroscopies and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Titanium(IV) Nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of titanium(IV) nitrate (B79036), focusing on its chemical identity, safety data, physicochemical properties, and applications, particularly as a precursor in material synthesis. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical Identification and Properties

Titanium(IV) nitrate, also known as titanium tetranitrate, is an inorganic compound with the chemical formula Ti(NO₃)₄. It is a volatile, colorless, and diamagnetic solid.[1] The primary CAS number for anhydrous titanium(IV) nitrate is 12372-56-4 . It is important to distinguish this from other forms, such as hydrated titanium nitrate or titanyl nitrate [TiO(NO₃)₂].

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of titanium(IV) nitrate is presented in Table 1. This data is essential for understanding its behavior in various experimental conditions.

| Property | Value |

| Molecular Formula | Ti(NO₃)₄ |

| Molar Mass | 295.886 g/mol [1] |

| Appearance | Colorless, volatile solid[1] |

| Density | 2.192 g/cm³ |

| Melting Point | 58 °C (decomposes)[1] |

| Solubility | Reacts with water. Soluble in nonpolar solvents like silicon tetrachloride and carbon tetrachloride.[1] |

| Infrared Spectrum | Strong absorption at 1635 cm⁻¹, attributed to an N-O vibrational mode.[1] |

Safety Data Sheet (SDS) Summary

The following tables summarize the critical safety information for titanium(IV) nitrate. Researchers must consult the full Safety Data Sheet before handling this chemical.

Hazards Identification

| Hazard Class | Hazard Statement |

| Oxidizing Solid | H272: May intensify fire; oxidizer. |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. |

| Eye Damage/Irritation | H314: Causes severe skin burns and eye damage. |

Precautionary Statements and First Aid

| Category | Precautionary Statement / First Aid Measure |

| Prevention | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Response | P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P316: Get emergency medical help immediately. P363: Wash contaminated clothing before reuse. |

| Storage | P405: Store locked up. |

| Disposal | P501: Dispose of contents/container in accordance with local/regional/national/international regulations. |

Note: The safety information is based on available SDS data and may not be exhaustive.[2]

Experimental Protocols

Titanium(IV) nitrate is primarily used as a precursor in the synthesis of other materials, most notably titanium dioxide (TiO₂). Detailed experimental protocols for its direct application in drug development are not widely available in the current literature.

Preparation of Titanium(IV) Nitrate

A common method for the synthesis of anhydrous titanium(IV) nitrate is the nitration of titanium tetrachloride (TiCl₄) using dinitrogen pentoxide (N₂O₅).[1]

Reaction: TiCl₄ + 4 N₂O₅ → Ti(NO₃)₄ + 4 ClNO₂

Hydrated forms of this compound can be produced by dissolving titanium compounds in nitric acid.[1]

Synthesis of Titanium Dioxide (TiO₂) Nanoparticles using a Sol-Gel Method

Titanium(IV) nitrate can be used as a titanium source in the sol-gel synthesis of TiO₂ nanoparticles. The following is a representative protocol.

Materials:

-

Titanium(IV) nitrate

-

Ethanol

-

Deionized water

-

Nitric acid (for pH adjustment)

Procedure:

-

Dissolve titanium(IV) nitrate in ethanol.

-

Separately, prepare a solution of deionized water and ethanol.

-

Slowly add the this compound solution to the water/ethanol mixture under vigorous stirring.

-

Adjust the pH of the resulting solution with nitric acid to control the hydrolysis and condensation rates.

-

Continue stirring for a specified period (e.g., 20 minutes) to form a stable sol.

-

Allow the sol to age for 24 hours, during which it will transform into a gel.

-

Dry the gel at a specific temperature (e.g., 120 °C) to remove the solvent.

-

Calcine the dried gel at a higher temperature (e.g., 300 °C) for a set duration (e.g., 1 hour) to obtain crystalline TiO₂ nanoparticles.[3]

Signaling Pathways and Toxicological Data

There is a notable lack of specific toxicological data and studies on the signaling pathways directly related to titanium(IV) nitrate in the available scientific literature. Most toxicological research focuses on titanium dioxide (TiO₂) nanoparticles or titanium nitride (TiN). It is often presumed that the biological effects of this compound are related to its hydrolysis products, primarily TiO₂. Therefore, researchers should exercise caution and handle titanium(IV) nitrate with the assumption that it may exhibit significant toxicity. The available SDS indicates that it is corrosive and can cause severe skin and eye damage.[2]

Visualizations

Logical Relationship of Titanium(IV) Nitrate Synthesis

Caption: Synthesis pathway of Titanium(IV) Nitrate.

Experimental Workflow for TiO₂ Nanoparticle Synthesis

References

solubility of titanium nitrate in different solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of titanium nitrate (B79036) in various solvents. Due to the compound's reactive and hygroscopic nature, precise quantitative solubility data is not widely available in published literature. This guide, therefore, focuses on providing a detailed framework for researchers to determine the solubility of titanium nitrate in their specific applications. It includes qualitative solubility information, a thorough experimental protocol for solubility determination, and methods for the quantitative analysis of titanium concentration in solution.

Introduction

This compound, with the chemical formula Ti(NO₃)₄, is a highly water-soluble crystalline solid.[1][2] It serves as a precursor in the synthesis of various titanium-containing materials. Understanding its solubility in different solvents is crucial for its application in catalysis, materials science, and potentially in pharmaceutical development where titanium compounds are being explored for various therapeutic applications. Anhydrous this compound is known to be a powerful oxidizer, highly reactive, and hygroscopic, readily forming hydrates in the presence of moisture.[1][3] This reactivity presents challenges in handling and in the precise determination of its solubility.

Qualitative Solubility of this compound

Based on available literature, the qualitative solubility of this compound is summarized as follows:

-

Water: this compound is described as "highly water soluble" or "very soluble".[1][2] It dissolves in water, but this process is irreversible as it forms hydrates.[1]

-

Non-polar Organic Solvents: It is soluble in nonpolar solvents such as carbon tetrachloride.[1][3]

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative data (e.g., in grams per 100 mL or molarity) for the solubility of this compound in various solvents at different temperatures. This is likely due to the compound's high reactivity and hygroscopicity, which make accurate and reproducible measurements challenging. Researchers are therefore encouraged to determine solubility experimentally for their specific solvent systems and conditions.

The following table is provided as a template for researchers to populate with their experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Water | |||

| Methanol | |||

| Ethanol | |||

| Carbon Tetrachloride | |||

| Other (specify) |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in a given solvent. This protocol is designed to account for the compound's hygroscopic and reactive nature.

Materials and Equipment

-

Anhydrous this compound

-

Anhydrous solvent of interest

-

Inert gas (e.g., Argon or Nitrogen)

-

Schlenk line or glove box

-

Temperature-controlled shaker or water bath

-

Syringes and filters (PTFE, 0.2 µm)

-

Pre-weighed, sealable vials

-

Analytical balance

-

Apparatus for quantitative analysis of titanium (e.g., ICP-OES or UV-Vis Spectrophotometer)

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of this compound solubility.

Step-by-Step Procedure

-

Preparation: All glassware must be rigorously dried in an oven and cooled under a stream of inert gas. The solvent of interest should be dried using appropriate methods (e.g., molecular sieves) to remove residual water.

-

Experimental Setup: All manipulations of anhydrous this compound should be performed under an inert atmosphere (e.g., in a glove box or using a Schlenk line) to prevent hydrolysis.

-

Sample Preparation:

-

Add a measured volume of the anhydrous solvent to a pre-weighed, sealable vial.

-

Add an excess amount of anhydrous this compound to the solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vial tightly.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

-

-

Sampling:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any solid particles. This step should be performed while maintaining the solution at the equilibration temperature.

-

-

Sample Analysis:

-

Transfer the filtered aliquot to a volumetric flask and dilute with an appropriate solvent for analysis.

-

Determine the concentration of titanium in the diluted sample using a suitable analytical technique (see Section 5).

-

-

Data Calculation:

-

From the determined concentration of titanium in the aliquot and the dilution factor, calculate the concentration of this compound in the saturated solution.

-

Express the solubility in desired units (e.g., g/100 mL, mol/L).

-

Quantitative Analysis of Titanium in Solution

Accurate determination of titanium concentration is critical for calculating solubility. The following are recommended analytical methods.

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

ICP-OES is a highly sensitive and accurate method for determining elemental concentrations.

-

Principle: The sample is introduced into an argon plasma, which excites the titanium atoms. The excited atoms emit light at characteristic wavelengths, and the intensity of the emitted light is proportional to the concentration of titanium.

-

Procedure:

-

Prepare a series of standard solutions of known titanium concentrations.

-

Generate a calibration curve by measuring the emission intensity of the standards.

-

Measure the emission intensity of the diluted sample from the solubility experiment.

-

Determine the titanium concentration in the sample by interpolating from the calibration curve.

-

UV-Visible Spectrophotometry

This colorimetric method is a more accessible alternative to ICP-OES.

-

Principle: Titanium(IV) ions form a colored complex with a suitable reagent (e.g., hydrogen peroxide in acidic solution, forming a yellow-orange pertitanic acid complex). The absorbance of this complex at a specific wavelength is proportional to the titanium concentration, following the Beer-Lambert law.

-

Procedure:

-

To the diluted sample and a series of titanium standards, add the complexing reagent under controlled conditions (e.g., constant pH and temperature).

-

Measure the absorbance of the resulting solutions at the wavelength of maximum absorbance for the complex.

-

Construct a calibration curve of absorbance versus concentration for the standards.

-

Determine the titanium concentration in the sample from its absorbance using the calibration curve.

-

Logical Relationship for Analytical Method Selection

Caption: Decision diagram for selecting an analytical method for titanium quantification.

Safety Precautions

-

Anhydrous this compound is a strong oxidizing agent and can react violently with organic materials.

-

It is corrosive and can cause severe skin and eye burns.

-

Due to its hygroscopic nature, it should be handled in a dry, inert atmosphere.

-

Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Conclusion

While quantitative data on the solubility of this compound is scarce, this guide provides researchers with the necessary tools to determine it experimentally. By following the detailed protocol and employing accurate analytical techniques, reliable solubility data can be generated. This will aid in the effective use of this compound in various scientific and industrial applications.

References

An In-depth Technical Guide to the Thermal Decomposition of Titanium Nitrate for the Synthesis of Titanium Dioxide (TiO₂)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of titanium dioxide (TiO₂) nanoparticles through the thermal decomposition of titanium nitrate (B79036). This document consolidates available data on the process, outlines experimental considerations, and presents the underlying chemical transformations. The information is intended to support researchers and professionals in the fields of materials science, catalysis, and drug development in their understanding and application of this synthesis methodology.

Introduction

Titanium dioxide (TiO₂) is a widely utilized material owing to its remarkable chemical stability, non-toxicity, and unique photocatalytic and electronic properties. These characteristics make it a valuable component in a vast array of applications, including pigments, sunscreens, environmental photocatalysis, and as a critical excipient in pharmaceutical formulations. The synthesis method plays a crucial role in determining the final properties of the TiO₂ material, such as its crystalline phase, particle size, and surface area, which in turn dictate its performance in various applications.

Thermal decomposition of titanium precursors represents a straightforward and effective method for the production of TiO₂ nanoparticles. Among the various precursors, titanium nitrate (Ti(NO₃)₄) offers a viable, albeit less common, alternative to organometallic precursors like titanium isopropoxide. The decomposition of this compound is a clean process, yielding TiO₂ and gaseous nitrogen oxides, which can be readily removed. This guide focuses specifically on the thermal decomposition of this compound, providing a detailed examination of the process parameters and their influence on the resulting TiO₂ characteristics.

Experimental Protocols and Methodologies

While a standardized, detailed protocol for the thermal decomposition of this compound is not extensively documented in the literature, the following methodology can be inferred from related studies. It is crucial to note that precise experimental conditions should be optimized based on the desired material properties and available equipment.

Precursor Handling and Preparation

Anhydrous titanium(IV) nitrate is a highly reactive and hygroscopic solid that readily sublimes.[1] It must be handled in a dry, inert atmosphere (e.g., a glovebox) to prevent premature hydrolysis. For experimental purposes, a hydrated form of this compound, which is more stable, can be prepared by dissolving titanium compounds in nitric acid.[1]

Preparation of Hydrated this compound Solution:

-

Start with a suitable titanium precursor, such as titanium tetrachloride (TiCl₄) or titanium isopropoxide (Ti(OC₃H ₇)₄).

-

Slowly add the titanium precursor to concentrated nitric acid (HNO₃) under vigorous stirring in a fume hood. The reaction is exothermic and should be cooled in an ice bath.

-

Continue stirring until the precursor is fully dissolved, resulting in a clear or slightly yellowish solution of hydrated this compound. The concentration of this solution should be determined for accurate experimental control.

Thermal Decomposition Procedure

The thermal decomposition is typically carried out in a tube furnace with precise temperature and atmosphere control.

-

Place a known quantity of the prepared this compound solution or anhydrous this compound powder in a ceramic or quartz boat.

-

Position the boat in the center of the tube furnace.

-

Purge the furnace tube with an inert gas, such as nitrogen or argon, to remove air and moisture.

-

Heat the furnace to the desired decomposition temperature at a controlled ramp rate.

-

Hold the temperature for a specified duration to ensure complete decomposition.

-

Cool the furnace to room temperature under the inert gas flow.

-

The resulting white or off-white powder is titanium dioxide (TiO₂).

Characterization Techniques

To analyze the properties of the synthesized TiO₂, the following characterization techniques are essential:

-

X-ray Diffraction (XRD): To determine the crystalline phase (anatase, rutile, or brookite) and estimate the crystallite size using the Scherrer equation.

-

Scanning Electron Microscopy (SEM): To observe the morphology, particle size, and agglomeration of the TiO₂ powder.

-

Transmission Electron Microscopy (TEM): For high-resolution imaging of the nanoparticle size, shape, and crystalline structure.

-

Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area of the TiO₂ powder.

-

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): To study the decomposition process of this compound and determine the temperatures of mass loss and phase transitions.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the chemical bonds present in the material and confirm the removal of nitrate groups.

Data Presentation: Influence of Temperature on TiO₂ Properties

The thermal decomposition temperature is a critical parameter that significantly influences the final properties of the synthesized TiO₂. The following table summarizes the qualitative and inferred quantitative data based on available literature. It is important to note that specific quantitative values for particle size and surface area for TiO₂ derived from this compound are not widely reported and are often inferred from studies using other precursors.

| Decomposition Temperature (°C) | Crystalline Phase | Morphology | Particle Size (nm) | Surface Area (m²/g) |

| 200 | Amorphous/Poorly Crystalline | Large, shapeless particles (micrometer-sized) | >1000 | Low |

| 300 | Amorphous/Anatase (nascent) | Large, shapeless particles with some smaller features | >1000 | Low |

| 400 | Anatase (predominantly) | Smaller, more defined particles | 50 - 150 | Moderate |

| 600 | Anatase with some Rutile | Agglomerated spherical nanoparticles | 20 - 100 | Moderate to High |

| 700 | Mixed Anatase and Rutile | Spherical nanoparticles | 20 - 80 | High |

Note: The data in this table is compiled and inferred from various sources. The particle size and surface area are estimates and can vary significantly based on the specific experimental conditions.

Visualization of Pathways and Workflows

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of TiO₂ from this compound.

Caption: Experimental workflow for TiO₂ synthesis.

Proposed Thermal Decomposition Pathway

The precise chemical mechanism for the thermal decomposition of anhydrous titanium(IV) nitrate is complex and not fully elucidated in the literature. However, a plausible pathway can be proposed based on the general principles of nitrate salt decomposition. The process likely involves the formation of intermediate species such as titanium oxynitrates before the final formation of TiO₂.

Caption: Proposed thermal decomposition pathway.

Discussion and Conclusion

The thermal decomposition of this compound presents a viable method for the synthesis of TiO₂ nanoparticles. The key advantage of this method lies in its simplicity and the potential for producing high-purity TiO₂. The decomposition temperature is the most influential parameter, directly impacting the crystalline phase, particle size, and morphology of the resulting material.[2] Lower temperatures (around 400 °C) favor the formation of the anatase phase, while higher temperatures (above 600 °C) lead to the formation of the more stable rutile phase or a mixture of anatase and rutile.[2]

The morphology of the TiO₂ particles also evolves with temperature, transitioning from large, shapeless agglomerates at lower temperatures to smaller, more defined spherical nanoparticles at higher temperatures.[3] This suggests that the decomposition and crystallization processes are more controlled at elevated temperatures, leading to more uniform particle formation.

Despite its potential, the use of this compound as a precursor for TiO₂ synthesis is less explored compared to other precursors like titanium alkoxides. Consequently, there is a lack of comprehensive quantitative data and detailed mechanistic studies in the existing literature. Further research is warranted to fully elucidate the decomposition mechanism, establish detailed and reproducible experimental protocols, and systematically quantify the relationship between synthesis parameters and the final properties of the TiO₂. Such studies would enable the precise tuning of TiO₂ characteristics for specific high-performance applications in catalysis, pharmaceuticals, and beyond.

References

An In-depth Technical Guide to the Basic Hydrolysis Chemistry of Titanium Nitrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium(IV) nitrate (B79036), Ti(NO₃)₄, is a highly reactive inorganic compound that serves as a precursor in various chemical syntheses, notably in the preparation of titanium dioxide (TiO₂) nanomaterials. Its high solubility in certain solvents and its role as a source of titanium ions make it a compound of interest in materials science and catalysis. However, its utility is intrinsically linked to its pronounced tendency to undergo hydrolysis, a reaction that is often rapid and can be challenging to control. This guide provides a detailed exploration of the fundamental hydrolysis chemistry of titanium nitrate, offering insights into the reaction mechanisms, influencing factors, and the nature of the resulting chemical species. A thorough understanding of these principles is critical for professionals seeking to manipulate and utilize this compound in a controlled manner for applications ranging from catalyst development to the synthesis of advanced materials for drug delivery systems.

Core Chemistry of this compound

Anhydrous titanium(IV) nitrate is a colorless, volatile solid that readily sublimes.[1] It is characterized by its high reactivity and hygroscopic nature, readily converting to ill-defined hydrates upon exposure to moisture.[1] The dissolution of titanium metal or its oxides in nitric acid can also produce hydrated forms of this compound.[1] The anhydrous form is prepared through the nitration of titanium tetrachloride using reagents like dinitrogen pentoxide.[1]

The Ti⁴⁺ ion, due to its high charge density, is a strong Lewis acid and is thus highly susceptible to nucleophilic attack by water molecules. This inherent reactivity is the driving force behind its complex hydrolysis behavior in aqueous environments.

The Hydrolysis Pathway of Titanium(IV) Nitrate

The hydrolysis of titanium(IV) nitrate is a multi-step process involving the sequential replacement of nitrate ligands (NO₃⁻) with hydroxyl groups (OH⁻). This process is accompanied by a decrease in the pH of the solution due to the release of protons (H⁺). The exact intermediates and final products are highly dependent on the reaction conditions, including pH, temperature, and the concentration of the this compound solution.

While a definitive stepwise mechanism for the hydrolysis of Ti(NO₃)₄ is not extensively detailed in the literature, a plausible pathway can be constructed based on the known aqueous chemistry of Ti(IV) ions. The process is generally understood to proceed through the formation of various aquo-hydroxo-nitrato titanium(IV) complexes, ultimately leading to the formation of hydrated titanium dioxide.

A simplified representation of the initial hydrolysis steps can be visualized as follows:

Stepwise Hydrolysis Reactions:

The initial hydrolysis likely involves the coordination of water molecules to the titanium center, followed by the deprotonation of a coordinated water molecule and the displacement of a nitrate ligand.

-

First Hydrolysis Step: [Ti(NO₃)₄(H₂O)₂] + H₂O ⇌ [Ti(NO₃)₃(OH)(H₂O)₂] + H₃O⁺ + NO₃⁻

-

Second Hydrolysis Step: [Ti(NO₃)₃(OH)(H₂O)₂] + H₂O ⇌ [Ti(NO₃)₂(OH)₂(H₂O)₂] + H₃O⁺ + NO₃⁻

Formation of Titanyl Nitrate:

Further hydrolysis and condensation reactions can lead to the formation of the titanyl cation (TiO²⁺). In the presence of nitrate ions, this can exist as titanyl nitrate, TiO(NO₃)₂. The formation of the Ti=O bond is a result of an internal condensation reaction known as oxolation.

[Ti(NO₃)₂(OH)₂(H₂O)₂] → [TiO(NO₃)₂(H₂O)₂] + H₂O

Condensation and Polymerization:

The monomeric hydrolyzed species are unstable and tend to undergo condensation reactions (olation and oxolation) to form polynuclear titanium oxo-hydroxo complexes. This process leads to the formation of larger oligomers and eventually precipitates as amorphous hydrated titanium dioxide (TiO₂·nH₂O) or titanium hydroxide (B78521) (Ti(OH)₄).

Factors Influencing Hydrolysis

The rate and extent of this compound hydrolysis are significantly influenced by several experimental parameters.

| Parameter | Effect on Hydrolysis | Resulting Products |

| pH | The hydrolysis is highly pH-dependent. Lower pH (acidic conditions) can suppress hydrolysis by shifting the equilibrium of the hydrolysis reactions to the left. As the pH increases, the rate of hydrolysis and condensation accelerates. | At very low pH, soluble hydrolyzed species may predominate. Increasing the pH leads to the precipitation of hydrated titanium dioxide. The crystalline phase of the resulting TiO₂ (anatase, rutile, or brookite) upon subsequent thermal treatment is also strongly influenced by the pH during hydrolysis.[2][3] |

| Temperature | Increasing the temperature generally accelerates the rate of hydrolysis and condensation reactions. | Higher temperatures can promote the formation of more crystalline and larger particles of titanium dioxide. |

| Concentration | Higher concentrations of this compound can lead to faster precipitation due to the increased proximity of reactive species, favoring condensation. | At high concentrations, rapid and uncontrolled precipitation may occur, leading to the formation of large, agglomerated particles. Dilute solutions offer better control over the hydrolysis process. |

| Presence of Nitric Acid | The addition of nitric acid can suppress hydrolysis by increasing the concentration of H⁺ ions, in accordance with Le Chatelier's principle. | The presence of excess nitric acid can stabilize the this compound solution and prevent premature precipitation. It can also influence the formation of titanyl nitrate species.[4] |

Experimental Protocols for Studying Hydrolysis

Protocol for Potentiometric Titration

Potentiometric titration can be employed to monitor the change in pH as a function of added base, allowing for the determination of the stoichiometry of the hydrolysis reactions and the pKa values of the aqua-titanium species.

Objective: To determine the hydrolysis behavior of a this compound solution by titrating with a standard base and monitoring the pH change.

Materials:

-

This compound solution of known concentration

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Pipette a known volume of the this compound solution into a beaker and dilute with a known volume of deionized water.

-

Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

-

Begin stirring the solution at a constant rate.

-

Record the initial pH of the solution.

-

Add small, precise increments of the standardized NaOH solution from the burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

-

Continue the titration until the pH shows a significant and stable increase, indicating the completion of the major hydrolysis and neutralization steps.

-

Plot the pH versus the volume of NaOH added to obtain the titration curve. The inflection points in the curve correspond to the equivalence points of the hydrolysis reactions.

Protocol for UV-Vis Spectroscopic Analysis

UV-Vis spectroscopy can be used to monitor the changes in the electronic absorption spectra of the titanium species during hydrolysis, providing insights into the formation and disappearance of different complexes.

Objective: To observe the spectral changes associated with the hydrolysis of this compound over time or as a function of pH.

Materials:

-

This compound solution

-

Deionized water

-

Buffer solutions of various pH values

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a series of this compound solutions at a fixed concentration in buffer solutions of varying pH.

-

Alternatively, prepare a single this compound solution and initiate hydrolysis by adding a controlled amount of base or by allowing it to react with water over time.

-

Record the UV-Vis spectrum of the initial, unhydrolyzed this compound solution (typically in a strongly acidic medium to suppress hydrolysis) over a suitable wavelength range (e.g., 200-400 nm).

-

For the pH-dependent study, record the UV-Vis spectrum of each solution at different pH values.

-

For the time-dependent study, record the UV-Vis spectra at regular time intervals as hydrolysis proceeds.

-

Analyze the changes in the absorption bands (position, intensity, and shape) to identify the formation of new species. The appearance of new absorption bands or shifts in existing bands can indicate the formation of hydrolyzed intermediates.[5]

Characterization of Hydrolysis Products

A variety of analytical techniques can be employed to characterize the intermediate and final products of this compound hydrolysis:

-

Raman Spectroscopy: Can provide information about the vibrational modes of Ti-O and Ti-OH bonds, helping to identify the structure of the hydrolyzed species in solution and in the solid state.

-

X-ray Diffraction (XRD): Used to determine the crystalline structure (anatase, rutile, brookite) of the solid hydrolysis products after drying or calcination.[2]

-

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): Provide information on the morphology, particle size, and aggregation state of the precipitated materials.[6]

-

Fourier-Transform Infrared Spectroscopy (FTIR): Can identify the presence of hydroxyl groups, nitrate groups, and Ti-O-Ti linkages in the hydrolysis products.

Conclusion

The basic hydrolysis of this compound is a complex process governed by a delicate interplay of pH, temperature, and concentration. While the anhydrous form is highly reactive, its controlled hydrolysis is key to synthesizing a variety of titanium-based materials. The process proceeds through a series of hydrolysis and condensation steps, forming various monomeric and polynuclear hydroxo- and oxo-species. Understanding the fundamental principles outlined in this guide is essential for researchers and professionals to effectively control the reactivity of this compound and tailor the properties of the resulting products for a wide range of scientific and industrial applications. Further research, particularly focused on detailed kinetic and mechanistic studies of this compound hydrolysis, will be invaluable in refining our understanding and expanding the controlled application of this versatile titanium precursor.

References

- 1. Titanium(IV) nitrate - Wikipedia [en.wikipedia.org]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. EP0507165B1 - Process for the preparation of titanyl nitrate solutions low in chlorides - Google Patents [patents.google.com]

- 5. New insights for titanium( iv ) speciation in acidic media based on UV-visible and 31 P NMR spectroscopies and molecular modeling - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04284J [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Reactivity of Titanium Nitrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Titanium nitrate (B79036), specifically anhydrous titanium (IV) nitrate (Ti(NO₃)₄), is a highly reactive and powerful oxidizing agent with significant potential in various chemical syntheses. Its utility is, however, paralleled by its hazardous nature, necessitating a thorough understanding of its reactivity for safe and effective handling. This technical guide provides a comprehensive overview of the core reactivity of titanium nitrate, including its synthesis, thermal decomposition, and reactions with organic compounds. Detailed experimental protocols for its preparation and for assessing its thermal stability and impact sensitivity are presented. This document also includes structured data tables for easy comparison of its properties and mandatory visualizations of key experimental workflows to facilitate a deeper understanding of its handling and reactivity assessment.

Introduction

This compound is an inorganic compound with the chemical formula Ti(NO₃)₄. The anhydrous form is a colorless, volatile solid that is a subject of interest due to its exceptional oxidizing capabilities.[1][2] It is an unusual example of a volatile binary transition metal nitrate.[2] Unlike its hydrated counterpart, anhydrous this compound is not commercially available due to its high reactivity and instability.[2] This guide focuses on the reactivity of anhydrous titanium (IV) nitrate, providing critical information for researchers in chemistry and materials science.

Chemical and Physical Properties

A summary of the key chemical and physical properties of titanium (IV) nitrate is presented in Table 1.

Table 1: Chemical and Physical Properties of Titanium (IV) Nitrate

| Property | Value | Reference |

| Chemical Formula | Ti(NO₃)₄ | [1][2] |

| Molar Mass | 299.9 g/mol | [1] |

| Appearance | Colorless, volatile solid | [1][2] |

| Melting Point | 58 °C | [1] |

| Boiling Point | Decomposes | [2] |

| Solubility | Soluble in nonpolar solvents (e.g., CCl₄), Reacts with water | [2] |

| Hazards | Powerful oxidizer, Harmful | [2] |

Synthesis of this compound

Anhydrous Titanium (IV) Nitrate

The synthesis of anhydrous titanium (IV) nitrate is a challenging procedure that requires stringent anhydrous conditions. The primary method involves the nitration of titanium (IV) chloride (TiCl₄) with dinitrogen pentoxide (N₂O₅).[1][2]

Reaction: TiCl₄ + 4 N₂O₅ → Ti(NO₃)₄ + 4 NO₂Cl

A detailed experimental protocol for this synthesis is provided in Section 6.1.

Hydrated this compound

Hydrated this compound can be prepared by dissolving titanium metal or its compounds, such as titanium dioxide (TiO₂), in nitric acid (HNO₃).[2] It is important to note that the hydrated form cannot be converted to the anhydrous form by heating, as it will decompose.[2]

Reactivity and Hazardous Reactions

Thermal Decomposition

This compound is thermally unstable and decomposes upon heating to yield titanium dioxide (TiO₂) and nitrogen dioxide (NO₂) gas.[2]

Decomposition Reaction: Ti(NO₃)₄ → TiO₂ + 4 NO₂

The decomposition of anhydrous metal nitrates typically begins in the temperature range of 265-370°C.[1] For this compound specifically, the decomposition process can be complex, involving multiple steps and the potential formation of various titanium oxide and oxynitride intermediates. A comprehensive thermal analysis is crucial to understanding the specific decomposition profile.

Reactivity with Organic Compounds

Anhydrous this compound is a potent oxidizing agent and reacts vigorously with a wide range of organic compounds.[2] This high reactivity makes it a potential reagent in specific organic syntheses but also poses a significant safety hazard. Documented reactions include the oxidation of alkanes and aromatic compounds.[2] Due to the rapid and often energetic nature of these reactions, they must be conducted with extreme caution, under inert atmospheres, and with appropriate safety measures in place.

Incompatibility

This compound is incompatible with water, with which it reacts to form hydrates, and with reducing agents and combustible materials due to its strong oxidizing nature. Care must be taken to avoid contact with these substances.

Data Presentation

Due to the limited availability of precise quantitative data in the public domain for this compound's reactivity, Table 2 provides a qualitative summary of its known reactive properties.

Table 2: Reactivity Profile of Anhydrous Titanium (IV) Nitrate

| Reactant/Condition | Reactivity/Products | Notes |

| Thermal (Heating) | Decomposes to TiO₂ and NO₂. | The exact onset and completion temperatures can vary based on factors like heating rate and atmosphere. |

| Water | Reacts to form hydrates. | The reaction is irreversible. |

| Organic Compounds (general) | Strong oxidation. | Reactions can be highly exothermic and potentially explosive. |

| Alkanes | Oxidation. | |

| Aromatic Compounds | Oxidation. | |

| Reducing Agents | Vigorous, potentially explosive reaction. | |

| Combustible Materials | Can initiate or accelerate combustion. |

Experimental Protocols

Synthesis of Anhydrous Titanium (IV) Nitrate

Objective: To synthesize anhydrous titanium (IV) nitrate from titanium (IV) chloride and dinitrogen pentoxide.

Materials:

-

Titanium (IV) chloride (TiCl₄), freshly distilled

-

Dinitrogen pentoxide (N₂O₅)

-

Anhydrous carbon tetrachloride (CCl₄) as a solvent

-

Schlenk line apparatus

-

Dry glassware

Procedure:

-

All glassware must be rigorously dried in an oven and assembled under an inert atmosphere (e.g., argon or nitrogen) using a Schlenk line.

-

A solution of dinitrogen pentoxide in anhydrous carbon tetrachloride is prepared at a low temperature (typically below 0 °C).

-

A stoichiometric amount of freshly distilled titanium (IV) chloride is slowly added to the N₂O₅ solution while maintaining the low temperature and stirring vigorously.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure complete reaction.

-

The solvent and volatile byproducts (NO₂Cl) are removed under vacuum to yield the solid titanium (IV) nitrate product.

-

The product should be handled and stored under an inert atmosphere at all times.

Thermal Stability Analysis using TGA/DSC

Objective: To determine the thermal decomposition profile of this compound using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Materials:

-

This compound sample

-

TGA/DSC instrument

-

Inert gas supply (e.g., nitrogen or argon)

-

Sample pans (e.g., alumina (B75360) or platinum)

Procedure:

-

Calibrate the TGA/DSC instrument according to the manufacturer's instructions.

-

In an inert atmosphere glovebox, carefully load a small, precisely weighed sample (typically 1-5 mg) of this compound into a sample pan.

-

Place the sample pan and a reference pan into the instrument.

-

Purge the instrument with the inert gas at a controlled flow rate.

-

Program the instrument with the desired temperature profile. A typical profile would be a linear heating rate (e.g., 10 °C/min) from room temperature to a final temperature above the expected decomposition range (e.g., 600 °C).

-

Initiate the thermal analysis program and record the mass change (TGA) and heat flow (DSC) as a function of temperature.

-

Analyze the resulting curves to determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the total mass loss. The DSC curve will indicate whether the decomposition is exothermic or endothermic.

Impact Sensitivity Testing

Objective: To assess the sensitivity of this compound to impact using a drop-weight impact tester.

Materials:

-

This compound sample

-

Drop-weight impact sensitivity tester (e.g., BAM Fallhammer)

-

Sample preparation tools (non-sparking)

-

Appropriate personal protective equipment (PPE), including safety glasses, face shield, and protective clothing.

Procedure:

-